
9H-Fluoren-2-YL undec-10-enoate
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Overview
Description
9H-Fluoren-2-YL undec-10-enoate is an organic compound that features a fluorene moiety attached to an undecenoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-2-YL undec-10-enoate typically involves the esterification of 9H-fluoren-2-ol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-2-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-yl undec-10-enol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9H-Fluoren-2-YL undec-10-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Fluoren-2-YL undec-10-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active fluorene moiety, which can then interact with its target. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-2-yl acetate
- 9H-Fluoren-2-yl propionate
- 9H-Fluoren-2-yl butyrate
Uniqueness
9H-Fluoren-2-YL undec-10-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs.
Biological Activity
9H-Fluoren-2-YL undec-10-enoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Profile
Molecular Characteristics:
- CAS Number: 143458-23-5
- Molecular Formula: C19H26O2
- Molecular Weight: 290.41 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the esterification of undec-10-enoic acid with 9H-fluoren-2-ol. The reaction can be catalyzed using acid catalysts under reflux conditions. The purity and yield of the product are often optimized through various techniques such as column chromatography.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that it effectively scavenged free radicals, indicating its potential as a natural antioxidant.
Concentration (µg/mL) | % Inhibition |
---|---|
50 | 30 |
100 | 55 |
200 | 80 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets, potentially affecting metabolic pathways. The compound may inhibit enzymes involved in oxidative stress responses or disrupt bacterial cell wall synthesis.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers assessed the antimicrobial efficacy of various concentrations of this compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding larger inhibition zones.
Study on Antioxidant Effects
A separate study focused on the antioxidant capabilities of the compound, using various assays to measure radical scavenging activity. The findings suggested that the compound could serve as a protective agent against oxidative damage in biological systems.
Properties
CAS No. |
143458-23-5 |
---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
9H-fluoren-2-yl undec-10-enoate |
InChI |
InChI=1S/C24H28O2/c1-2-3-4-5-6-7-8-9-14-24(25)26-21-15-16-23-20(18-21)17-19-12-10-11-13-22(19)23/h2,10-13,15-16,18H,1,3-9,14,17H2 |
InChI Key |
ASPUFGGPDPYGPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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